molecular formula C14H14N2O2 B14402604 1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene CAS No. 85314-04-1

1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene

Cat. No.: B14402604
CAS No.: 85314-04-1
M. Wt: 242.27 g/mol
InChI Key: UYLCAWYWPNJTFC-UHFFFAOYSA-N
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Description

1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring

Preparation Methods

The synthesis of 1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene typically involves the reaction of 4-methylaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then reacted with anisole under controlled conditions to yield the desired azoxybenzene compound. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. These methods are designed to scale up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding nitro and nitroso derivatives.

    Reduction: Reduction of the azoxy group can be achieved using reducing agents like zinc dust and acetic acid, leading to the formation of aniline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzene derivatives, while reduction can produce aniline derivatives.

Scientific Research Applications

1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene has several scientific research applications:

    Chemistry: The compound is used as a precursor in the synthesis of other organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene involves its interaction with molecular targets and pathways within biological systems. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of various biochemical pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene can be compared with other similar compounds, such as:

    Anethole: Anethole is a related compound with a methoxy group and a propenyl group attached to the benzene ring. It is known for its sweet flavor and is used in the food industry.

    p-Methoxytoluene: Also known as 4-methoxytoluene, this compound has a methoxy group and a methyl group attached to the benzene ring. It is used as an intermediate in organic synthesis.

The uniqueness of this compound lies in its azoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

85314-04-1

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

(4-methoxyphenyl)-(4-methylphenyl)imino-oxidoazanium

InChI

InChI=1S/C14H14N2O2/c1-11-3-5-12(6-4-11)15-16(17)13-7-9-14(18-2)10-8-13/h3-10H,1-2H3

InChI Key

UYLCAWYWPNJTFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]

Origin of Product

United States

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